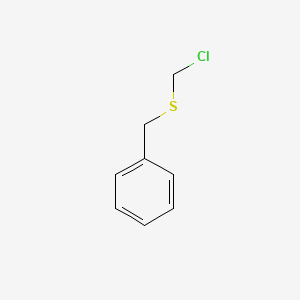

Benzyl chloromethyl sulfide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 266050. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

chloromethylsulfanylmethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClS/c9-7-10-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMFDSFPDTLREFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90313035 | |

| Record name | Benzyl chloromethyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90313035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3970-13-6 | |

| Record name | [[(Chloromethyl)thio]methyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3970-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 266050 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003970136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3970-13-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl chloromethyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90313035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl Chloromethyl Sulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational Significance in Contemporary Organic Synthesis and Reactivity Studies

Benzyl (B1604629) chloromethyl sulfide (B99878) serves as a key reagent for the introduction of the benzylthiomethyl (BnSCH2-) group into various molecular scaffolds. Its utility stems from the high reactivity of the chloromethyl group, which readily participates in nucleophilic substitution reactions.

The primary application of benzyl chloromethyl sulfide in organic synthesis is in the formation of thioethers. mdpi.com The compound's electrophilic chloromethyl carbon is susceptible to attack by a wide range of nucleophiles. This reactivity is analogous to that of other potent alkylating agents like benzyl halides, which are commonly used to install benzyl protecting groups. lifechempharma.com The greater nucleophilicity of sulfur compared to oxygen makes thiols and thiolates particularly effective reaction partners for this substrate, proceeding via an SN2 mechanism to form new carbon-sulfur bonds. nih.govgoogleapis.comresearchgate.net

A notable example of its application is in the synthesis of complex heterocyclic systems. In one study, this compound was reacted with various 2-thiopyrimidines in the presence of a base to yield a series of 2-(benzylthio)pyrimidine derivatives. scirp.orgscirp.orgnih.gov This reaction highlights the compound's efficacy in building molecular complexity by linking the benzylthio unit to a heterocyclic core.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₉ClS |

| Molecular Weight | 172.67 g/mol |

| Appearance | Colorless to pale yellow liquid |

| CAS Number | 3970-13-6 |

This table presents key physical and chemical properties of this compound.

Scope and Relevance in Advanced Chemical Science and Medicinal Chemistry Research

Direct Synthetic Routes to this compound

Direct synthetic approaches to this compound primarily involve the introduction of a chloromethyl group onto a sulfur-containing benzyl precursor or the halogenation of a suitable sulfide.

Halogenation and Chloromethylation Strategies of Sulfides and Related Precursors

The synthesis of this compound can be achieved through the chlorination of benzyl methyl sulfide. nih.govnist.gov This process typically involves the radical substitution of a hydrogen atom on the methyl group attached to the sulfur with a chlorine atom. The stability of the resulting benzyl radical facilitates this selective halogenation at the benzylic position.

Another key strategy is chloromethylation, which involves the direct introduction of a chloromethyl group. organicreactions.org Aromatic hydrocarbons can undergo chloromethylation in the presence of formaldehyde (B43269), an acid catalyst, and a source of chloride. researchgate.net For instance, the reaction of toluene (B28343) with paraformaldehyde and hydrogen chloride, catalyzed by a system like zinc chloride, acetic acid, and sulfuric acid, can yield benzyl chloride. researchgate.netlifechempharma.com This benzyl chloride can then serve as a precursor for benzyl mercaptan, a key intermediate in the synthesis of benzyl sulfides. google.comwikipedia.org

The preparation of benzyl mercaptan from benzyl chloride can be accomplished by reacting it with a source of sulfhydryl ions, such as ammonium (B1175870) sulfhydrate or thiourea. google.comwikipedia.org The subsequent reaction of benzyl mercaptan with a suitable chloromethylating agent would lead to the formation of this compound.

Preparation via Sulfuryl Chloride and Perbenzoic Acid Treatments

Sulfuryl chloride is a versatile reagent in the synthesis of sulfur-containing compounds. It can be used for the one-pot synthesis of α-chloro sulfoxides from various sulfides under mild conditions. thieme-connect.com This suggests a potential pathway where a sulfide precursor is first chlorinated and then oxidized.

Furthermore, benzylic sulfides have been shown to yield sulfonyl chlorides upon reaction with molecular chlorine in aqueous acetic acid, a reaction that likely proceeds through a sulfenyl chloride intermediate. cdnsciencepub.com While this method primarily aims for sulfonyl chlorides, it highlights the reactivity of the benzylic sulfide moiety towards chlorinating agents, which could be tailored for the synthesis of this compound under different conditions.

Perbenzoic acid is a classic oxidizing agent used to convert sulfides to sulfoxides. While not a direct method for synthesizing this compound, it represents a key transformation for related compounds. The oxidation of α-chloro sulfides to α-chloro sulfoxides is a well-established reaction. organic-chemistry.org

Indirect Synthesis and Analogous Compound Preparation

Indirect methods and the synthesis of related compounds provide valuable insights into the chemistry of this compound and expand the toolbox for organosulfur chemistry.

Synthesis of α-Chloro Sulfoxides from Corresponding α-Chloro Sulfides

The oxidation of α-chloro sulfides is a common method for preparing α-chloro sulfoxides. acs.org Various oxidizing agents can be employed for this transformation. A facile one-pot synthesis involves the reaction of sulfides with sulfuryl chloride in the presence of metal nitrates to directly afford α-chloro sulfoxides in good yields. thieme-connect.com This method bypasses the isolation of the intermediate α-chloro sulfide.

| Reactant (Sulfide) | Reagent | Product (α-Chloro Sulfoxide) | Yield | Reference |

| Various Sulfides | Sulfuryl chloride, Metal nitrates | α-Chloro sulfoxides | Good | thieme-connect.com |

Preparation of Benzylic Chloromethyl Ether Analogues and Related Organosulfur Compounds

The synthesis of benzyl chloromethyl ether, an oxygen analogue of this compound, provides a useful parallel. It can be prepared by reacting benzyl alcohol with paraformaldehyde and anhydrous hydrogen chloride. orgsyn.orgprepchem.com An in-situ synthesis has also been reported, which is then used to protect hydroxyl groups. researchgate.net

The synthesis of various benzylic sulfides is also well-documented. organic-chemistry.org These methods include the reaction of benzyl halides with thiols or their salts. For instance, visible-light-promoted thiolation of benzyl chlorides with thiosulfonates provides an efficient route to arylbenzylsulfides. organic-chemistry.org Another approach involves the reaction of benzyl Grignard reagents with phosphinic acid thioesters. rsc.orgresearchgate.net

The chlorinolysis of benzylic sulfides can lead to the formation of sulfenyl chlorides. google.com For example, ortho-chlorobenzyl trifluoromethyl sulfide undergoes chlorinolysis to yield trifluoromethylsulfenyl chloride. google.com This highlights a potential reactive pathway for this compound itself.

Derivatization from Benzyl Thiocyanates

Benzyl thiocyanate (B1210189) is a versatile precursor in organosulfur chemistry. sigmaaldrich.com It can be prepared through various methods, including the reaction of substituted ethylbenzene (B125841) with trimethylsilyl (B98337) isothiocyanate under electrochemical conditions. google.com Benzyl thiocyanate can undergo biotransformation to dibenzyl disulfide. sigmaaldrich.com While direct conversion to this compound is not explicitly detailed, the thiocyanate group can be a handle for introducing the sulfide functionality, which could then be chloromethylated.

Mechanistic Organic Chemistry of Benzyl Chloromethyl Sulfide

Nucleophilic Substitution Reactions and Kinetics

The reactivity of benzyl (B1604629) chloromethyl sulfide (B99878) in nucleophilic substitution reactions is a key aspect of its chemical profile. These reactions primarily involve the displacement of the chloride ion from the chloromethyl group by a nucleophile.

Reactivity of the Chloromethyl Moiety Towards Various Nucleophiles

The chloromethyl group in benzyl chloromethyl sulfide is susceptible to attack by a wide range of nucleophiles. The benzylic position of the carbon atom enhances its reactivity in nucleophilic substitution reactions. This increased reactivity is attributed to the stabilization of the transition state, and in some cases a carbocation intermediate, through resonance with the adjacent benzene (B151609) ring. organic-chemistry.org

The rate of these substitution reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of substituents on the aromatic ring. Studies on analogous compounds, such as benzyl chloride and 1-chloromethylnaphthalene, provide valuable insights into the expected reactivity of this compound. For instance, the reaction of 1-chloromethylnaphthalene with various substituted anilines has been shown to be a bimolecular nucleophilic substitution (SN2) process. organic-chemistry.org Electron-releasing groups on the nucleophile accelerate the reaction, while electron-withdrawing groups have a retarding effect. organic-chemistry.org

The solvent also plays a crucial role. The rate of reaction for 1-chloromethylnaphthalene with aniline (B41778) decreases with a decrease in the dielectric constant of the solvent, with an exception for isopropanol (B130326) where steric effects on solvation likely lead to an increased rate. organic-chemistry.org Similar trends can be anticipated for this compound.

The following table, adapted from studies on 1-chloromethylnaphthalene, illustrates the effect of nucleophile substituents on the reaction rate, providing a model for the expected behavior of this compound.

Table 1: Bimolecular Rate Constants for the Reaction of 1-Chloromethylnaphthalene with Substituted Anilines in Methanol at 35°C

| Substituent on Aniline | Rate Constant (k₂ x 10⁵ L mol⁻¹ s⁻¹) |

| p-OCH₃ | 125.9 |

| p-OC₂H₅ | 114.8 |

| p-CH₃ | 63.1 |

| H | 28.8 |

| p-Cl | 11.0 |

| m-Cl | 4.5 |

| m-NO₂ | 0.9 |

| p-NO₂ | 0.3 |

Data adapted from a study on 1-chloromethylnaphthalene, which serves as a kinetic model for this compound. organic-chemistry.org

Stereochemical Aspects of Nucleophilic Pathways

The stereochemical outcome of nucleophilic substitution at the chloromethyl group of this compound is dictated by the reaction mechanism.

SN2 Mechanism: In a typical SN2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group (the chloride ion). This backside attack leads to an inversion of the stereochemical configuration at the chiral center, a phenomenon often likened to an umbrella flipping inside out in the wind. acs.orgorganic-chemistry.org If the starting material were chiral, the product would be the opposite enantiomer. acs.org

SN1 Mechanism: Conversely, an SN1 reaction proceeds through a planar carbocation intermediate. organic-chemistry.orgresearchgate.net The nucleophile can then attack this flat intermediate from either face with equal probability, resulting in a racemic mixture of both possible enantiomers. organic-chemistry.orgresearchgate.net

The preferred pathway, and thus the stereochemical result, depends on factors such as the stability of the potential carbocation, the strength of the nucleophile, the nature of the leaving group, and the solvent polarity. For a primary benzylic halide like this compound, the SN2 mechanism is generally favored, especially with strong nucleophiles. researchgate.net However, under conditions that favor carbocation formation (e.g., with a poor nucleophile and a polar protic solvent), the SN1 pathway can become competitive. acs.org

Oxidative and Reductive Transformations of the Sulfide and Chloromethyl Groups

The sulfide and chloromethyl functionalities in this compound can undergo a variety of oxidative and reductive transformations.

The sulfur atom in the sulfide group is susceptible to oxidation. Treatment of benzylic sulfides with oxidizing agents can lead to the formation of sulfoxides and subsequently sulfones. A specific and useful oxidative transformation is the oxidative chlorination of aryl benzyl sulfides, which yields arenesulfonyl chlorides. acsgcipr.org This reaction can be achieved using reagents like 2,4-dichloro-5,5-dimethylhydantoin (DCDMH). acsgcipr.org The proposed mechanism involves the formation of a cationic chlorinated sulfur species that undergoes cleavage. wikipedia.org

Reductive transformations can target both the C-S bond and the C-Cl bond. Catalytic hydrogenolysis is a common method for the cleavage of benzyl groups attached to sulfur, oxygen, or nitrogen atoms. acsgcipr.orgresearchgate.net This reaction typically employs a palladium catalyst and results in the removal of the benzyl group to form toluene (B28343). researchgate.net The desulfurization of benzyl sulfides can also be achieved through other reductive methods. nih.govnih.govwikipedia.org

The chloromethyl group can also be reduced to a methyl group. For instance, aliphatic acyl chlorides can be reduced to methyl groups using triethylsilane in the presence of a Lewis acid catalyst. organic-chemistry.org Similar conditions could potentially be applied to the reduction of the chloromethyl group in this compound.

Electrophilic Reactions and Regioselectivity

Alkyl groups attached to a benzene ring are generally activating and ortho-, para-directing. acs.orgacsgcipr.org This is due to their electron-donating inductive effect, which stabilizes the arenium ion intermediate formed during electrophilic attack at the ortho and para positions. acs.org The sulfur atom in the sulfide group also has lone pairs of electrons that can be donated to the ring through resonance, which would also favor ortho- and para-substitution.

Therefore, it is anticipated that electrophiles will preferentially attack the ortho and para positions of the benzene ring in this compound. The steric bulk of the -CH₂SCH₂Cl substituent might lead to a preference for the para product over the ortho product.

A related reaction that highlights the reactivity of the benzyl sulfide moiety is the regioselective cyclometallation of benzyl sulfide derivatives, which proceeds via C-H activation. nih.gov

Investigation of Reaction Intermediates

Role of Chloromethyl Carbocation Intermediates

In nucleophilic substitution reactions of this compound that proceed via an SN1 mechanism, a key intermediate is the chloromethyl carbocation. The formation of this carbocation is the rate-determining step of the reaction. oup.com The stability of this carbocation is crucial for the reaction to occur.

The benzylic nature of the carbocation allows for the positive charge to be delocalized over the adjacent benzene ring through resonance. organic-chemistry.org This delocalization significantly stabilizes the carbocation, making benzylic halides more reactive towards SN1 reactions than their non-benzylic alkyl halide counterparts. acs.org The formation of such carbocation intermediates is also proposed in other reactions involving chloromethyl groups, such as the Blanc chloromethylation.

The presence and stability of the chloromethyl carbocation intermediate dictate the reaction pathway and can lead to the formation of a racemic mixture of products if the original carbon was a stereocenter, as the nucleophile can attack the planar carbocation from either side. organic-chemistry.orgresearchgate.net

Formation and Reactivity of Sulfonium (B1226848) Ions and Ylides in Chlorination Processes

The chlorination of this compound often proceeds through the formation of highly reactive intermediates, namely sulfonium ions and sulfur ylides. The sulfur atom of the sulfide can act as a nucleophile, attacking an electrophilic chlorine source, which leads to the formation of a chlorosulfonium ion. This species is highly electrophilic and susceptible to attack by nucleophiles.

Alternatively, in the presence of a base, deprotonation of the carbon adjacent to the positively charged sulfur in a sulfonium salt can occur, generating a sulfur ylide. chim.itresearchgate.net Sulfur ylides are zwitterionic species where a carbanion is adjacent to a sulfonium center. These ylides are nucleophilic at the carbon atom and play a crucial role in various synthetic transformations. researchgate.netmdpi.com

The reactivity of these intermediates is a key aspect of the mechanistic pathways in chlorination reactions. Sulfonium ions can undergo substitution reactions where a nucleophile replaces the chlorine atom. chim.it Sulfur ylides, on the other hand, are well-known for their participation in reactions like the Corey-Chaykovsky reaction, where they react with aldehydes or ketones to form epoxides. researchgate.net In the context of chlorination, the ylide could potentially react with an electrophilic chlorine source.

The stability and reactivity of both sulfonium ions and ylides are influenced by the substituents on the sulfur atom and the adjacent carbon. For instance, the benzyl group in this compound can stabilize the positive charge of the sulfonium ion through resonance. Similarly, the nature of the substituents on the ylidic carbon can affect its nucleophilicity and stability.

Recent research has also explored the controlled generation and reaction of sulfonium ylides. For example, hemin-catalyzed reactions have been shown to lead to the formation of benzyl sulfonium ylides, which can then undergo rearrangements like the chim.itsmolecule.com-Stevens and Sommelet-Hauser rearrangements. rsc.org The regioselectivity of these rearrangements is often controlled by the electronic properties of the substituents on the benzyl group and the solvent used. rsc.org

Studies on Regioselectivity and Stereoselectivity in Reactions Involving the Chloromethyl Sulfide Moiety

Regioselectivity and stereoselectivity are critical considerations in the reactions of this compound due to the presence of multiple reactive sites and the potential for creating stereocenters.

Regioselectivity:

The chloromethyl sulfide moiety presents two primary electrophilic centers: the chloromethyl carbon and the sulfur atom itself (after activation to a sulfonium species). The outcome of a reaction often depends on the nature of the nucleophile and the reaction conditions. Strong, hard nucleophiles may favor attack at the more sterically accessible chloromethyl carbon in an SN2 fashion. Conversely, softer nucleophiles might preferentially attack the sulfur atom, leading to the formation of sulfonium salts.

Studies have shown that the regioselectivity of reactions involving benzyl sulfide derivatives can be controlled. For instance, the cyclometallation of benzyl sulfide derivatives with cobalt has been shown to proceed with high regioselectivity, leading to the formation of specific four- and five-membered metallacycles. nih.gov In reactions with active halogen reagents, the regioselectivity of the halogenation on the aromatic ring of benzyl aryl sulfides can be influenced by the nature of the halogenating agent and the reaction conditions. mtu.edu

Stereoselectivity:

When reactions involving the chloromethyl sulfide moiety lead to the formation of a new chiral center, controlling the stereoselectivity becomes paramount. Stereoselective reactions are those that preferentially form one stereoisomer over another. masterorganicchemistry.com

The formation of sulfonium ylides from chiral sulfides and their subsequent reactions have been a significant area of study in stereoselective synthesis. Chiral sulfides can be used as catalysts to induce enantioselectivity in reactions. For example, chiral sulfide catalysts have been effectively used in asymmetric halocyclizations. rsc.org The catalytic cycle often involves the formation of a chiral sulfonium ylide intermediate, which then transfers its chirality to the product.

The stereochemical outcome of reactions can be influenced by several factors, including the structure of the chiral catalyst, the substrate, and the reaction conditions. For example, in the synthesis of chiral sulfinyl compounds, the stereoselective oxidation of prochiral sulfides is a common strategy. nih.gov The choice of the oxidizing agent and chiral ligand is crucial for achieving high enantioselectivity.

Interactive Table: Factors Influencing Selectivity in Reactions of this compound

| Factor | Influence on Regioselectivity | Influence on Stereoselectivity |

| Nucleophile | Hard nucleophiles may favor attack at the chloromethyl carbon, while softer nucleophiles may attack the sulfur atom. | The structure of a chiral nucleophile can determine the stereochemical outcome of the reaction. |

| Solvent | Solvent polarity can influence the stability of charged intermediates like sulfonium ions, thereby affecting reaction pathways. | The solvent can interact with chiral catalysts and intermediates, affecting the transition state energies and thus the stereoselectivity. |

| Catalyst | Lewis acids or bases can activate different sites of the molecule, directing the nucleophilic attack. | Chiral catalysts, including chiral sulfides, can create a chiral environment that favors the formation of one enantiomer over the other. rsc.org |

| Leaving Group | The nature of the leaving group on the electrophile can influence the reaction rate and the preferred site of attack. | In reactions involving chiral leaving groups, the stereochemistry of the product can be influenced by the stereochemistry of the leaving group. |

Organocatalytic Reaction Mechanisms Initiated by Benzylic Chloromethyl Sulfide Derivatives

While this compound itself is typically a reagent, its derivatives can participate in or initiate organocatalytic cycles. Organocatalysis is a form of catalysis that uses small organic molecules to accelerate chemical reactions. beilstein-journals.org

Benzylic sulfide derivatives can act as precursors to catalytically active species. For instance, a chiral benzyl sulfide can be a precatalyst in reactions that proceed through a sulfonium ylide. The sulfide is converted in situ to the active sulfonium ylide, which then participates in the main catalytic cycle. mdpi.com

The general mechanism for a sulfide-catalyzed reaction often involves the following steps:

Activation: The sulfide reacts with an electrophile (e.g., an alkyl halide) to form a sulfonium salt.

Ylide Formation: A base removes a proton from the carbon adjacent to the sulfur, generating a sulfonium ylide.

Reaction with Substrate: The nucleophilic ylide reacts with the substrate (e.g., an aldehyde or ketone) to form a betaine (B1666868) intermediate.

Product Formation and Catalyst Regeneration: The betaine collapses to form the product (e.g., an epoxide) and regenerates the sulfide catalyst, which can then enter another catalytic cycle. mdpi.com

Chiral benzylic sulfide derivatives have been designed and utilized as organocatalysts in a variety of asymmetric transformations. rsc.org These catalysts have proven effective in reactions such as asymmetric epoxidations and cyclopropanations. The stereochemical control arises from the chiral environment created by the catalyst during the key bond-forming step.

The development of novel organocatalysts derived from benzylic sulfides is an active area of research. The goal is to design catalysts that are not only highly efficient and selective but also robust and recyclable. beilstein-journals.org

Derivatives and Functionalization of Benzyl Chloromethyl Sulfide

Synthesis of Novel Benzyl (B1604629) Sulfide (B99878) and Sulfone Derivatives

The core structure of benzyl chloromethyl sulfide serves as a scaffold for the synthesis of more complex benzyl sulfide and sulfone derivatives. These transformations often involve reactions that modify the groups attached to the sulfur atom, leading to compounds with altered chemical and physical properties.

One common approach involves the reaction of this compound with different thiols or their corresponding anions. For instance, the reaction of this compound with potassium benzylmercaptide or potassium t-butylmercaptide yields the corresponding S-alkyl compounds. uni-konstanz.de Similarly, various benzylsulfide derivatives can be synthesized through substitution reactions. google.com

Furthermore, oxidation of the sulfide group to a sulfone introduces a new functional group with distinct reactivity. A series of benzyl chloromethyl sulfides have been prepared and subsequently oxidized to the corresponding sulfones using reagents like m-chloroperbenzoic acid. researchgate.net The oxidation of sulfides to sulfones is a fundamental transformation in organosulfur chemistry. researchgate.net Methyltrioxorhenium (MTO) in the presence of hydrogen peroxide is an effective catalytic system for the selective oxidation of sulfides to either sulfoxides or sulfones. oup.com

The following table summarizes the synthesis of some benzyl sulfide and sulfone derivatives:

| Starting Material | Reagent(s) | Product | Reference(s) |

| This compound | Potassium benzylmercaptide | Dibenzyl sulfide | uni-konstanz.de |

| This compound | Potassium t-butylmercaptide | Benzyl t-butyl sulfide | uni-konstanz.de |

| This compound | m-Chloroperbenzoic acid | Benzyl chloromethyl sulfone | researchgate.net |

| Substituted benzylphenyl sulfides | KMnO4 | Substituted benzylphenyl sulfones | researchgate.net |

| Aryl methyl and aryl benzyl sulfides | (R)-6,6´-Diphenyl-BINOL, Ti(O-i-Pr)4, TBHP | Chiral sulfoxides | ias.ac.in |

Functionalization and Modification at the Sulfur Center

The sulfur atom in this compound is a key site for functionalization. Its nucleophilicity and its ability to exist in various oxidation states are central to its reactivity.

Chlorination of benzyl chloromethyl sulfides can be achieved using reagents like sulfuryl chloride. researchgate.netcdnsciencepub.com This reaction proceeds via the formation of a chlorosulfonium salt. cdnsciencepub.com The regioselectivity of the chlorination is influenced by the electronic properties of the substituents on the benzyl ring. For example, a p-nitro substituent can alter the directing influence of the phenyl group compared to the chlorine atom. researchgate.net

Oxidation of the sulfur center is another important modification. Besides the formation of sulfones, controlled oxidation can yield sulfoxides. oup.comresearchgate.net The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For instance, chlorine-water oxidation of benzylic sulfides can lead to the formation of sulfonyl chlorides. cdnsciencepub.com The electron-withdrawing trifluoromethyl group in chloromethyl trifluoromethyl sulfide reduces the nucleophilicity of the sulfur atom, making it more stable under acidic conditions.

The table below provides examples of functionalization at the sulfur center:

| Starting Material | Reagent(s) | Transformation | Product | Reference(s) |

| This compound | Sulfuryl chloride | Chlorination | Chloro sulfone mixtures | researchgate.netcdnsciencepub.com |

| Substituted benzylphenyl sulfides | --- | Oxidation | Substituted benzylphenyl sulfoxides | researchgate.net |

| Benzyl methyl sulfide | Chlorine, aqueous acetic acid | Oxidative Chlorination | Benzylsulfonyl chloride | cdnsciencepub.com |

| Benzyl trifluoromethyl sulfide | Chlorine, water | Oxidative Chlorination | Trifluoromethane sulfonyl chloride | google.com |

Chemical Transformations at the Chloromethyl Group

The chloromethyl group (-CH2Cl) in this compound is a primary site for nucleophilic substitution reactions. The chlorine atom, being a good leaving group, can be readily displaced by a variety of nucleophiles.

This reactivity allows for the introduction of diverse functional groups. For example, the chloromethyl group can react with amines, alcohols, and thiols. Nucleophilic substitution reactions on the chloromethyl group are fundamental to the synthetic utility of this compound. researchgate.net For instance, the reaction with thiolates leads to the formation of new sulfide derivatives. researchgate.net

The reactivity of the chloromethyl group is influenced by the adjacent sulfur atom and the benzyl ring. The SN2 reactivity of 6-(chloromethyl)-6-methylfulvene is significantly higher than that of benzyl chloride, highlighting the influence of the molecular framework on the reactivity of the chloromethyl group. nih.gov In some cases, reactions at the chloromethyl group can be part of a cascade process, leading to more complex structures. researchgate.net

Examples of transformations at the chloromethyl group are shown in the table below:

| Starting Material | Nucleophile | Product Type | Reference(s) |

| This compound | Thiolates | Dithioacetal derivatives | researchgate.net |

| 2-(Chloromethyl)benzene-1-sulfonyl chloride | Amines, Alcohols | Substituted sulfonamides, Sulfonate esters | |

| 1-(Chloromethyl)naphthalenes | Arylacetonitriles | Acylated naphthalenes | acs.org |

| This compound | Lithium salt of dichloromethane | Vicarious nucleophilic substitution | Chloromethyl-substituted nitroaromatics |

Structural Modifications of the Benzyl Moiety

The benzyl group of this compound can also undergo chemical transformations, primarily through electrophilic aromatic substitution on the benzene (B151609) ring. The nature and position of substituents on the benzyl ring can significantly influence the reactivity of the entire molecule.

Chloromethylation of the benzene ring can be achieved using formaldehyde (B43269) and hydrogen chloride, often in the presence of a catalyst like zinc chloride. thieme-connect.de The introduction of a chloromethyl group onto the benzene ring is a key step in the synthesis of various derivatives. The presence of electron-withdrawing or electron-donating groups on the ring affects the ease of further substitution. For instance, the presence of a p-nitro group can alter the outcome of chlorination reactions at the sulfur center. researchgate.net

Modifications on the benzyl ring can also be achieved through reactions at the benzylic position, which is activated by the adjacent aromatic ring. khanacademy.org These reactions include free-radical bromination and oxidation. khanacademy.org The synthesis of substituted benzyl chlorides can be achieved through various methods, including the chlorination of substituted toluenes. sci-hub.se

The following table illustrates some structural modifications of the benzyl moiety:

| Reaction Type | Reagent(s) | Modification | Reference(s) |

| Electrophilic Aromatic Substitution | Formaldehyde, HCl, ZnCl2 | Chloromethylation of the benzene ring | thieme-connect.de |

| Free Radical Halogenation | N-Bromosuccinimide (NBS) | Bromination at the benzylic position | khanacademy.org |

| Oxidation | Potassium permanganate | Oxidation of the benzylic carbon | khanacademy.org |

| Nitration | Nitrating agents | Introduction of a nitro group on the ring | researchgate.netsci-hub.se |

Spectroscopic Characterization and Advanced Structural Elucidation in Research

Advanced Nuclear Magnetic Resonance Spectroscopy Studies (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For benzyl (B1604629) chloromethyl sulfide (B99878), ¹H and ¹³C NMR spectra provide a complete map of the carbon-hydrogen framework. While direct experimental spectra are not widely published, the expected chemical shifts can be reliably predicted based on data from analogous compounds such as benzyl methyl sulfide and benzyl chloride. chemicalbook.comchemicalbook.comchemicalbook.com

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show three distinct signals corresponding to the aromatic protons and the two different methylene (B1212753) (CH₂) groups.

Aromatic Protons (C₆H₅): These five protons on the benzene (B151609) ring would typically appear as a complex multiplet in the range of δ 7.2-7.4 ppm. This region is characteristic of unsubstituted phenyl groups. chemicalbook.com

Benzylic Protons (Ar-CH₂-S): The two protons of the methylene group attached to the benzene ring are expected to produce a singlet at approximately δ 3.7 ppm. This chemical shift is influenced by the adjacent sulfur atom and the aromatic ring. For comparison, the benzylic protons in benzyl methyl sulfide appear at δ 3.65 ppm. chemicalbook.com

Chloromethyl Protons (S-CH₂-Cl): The two protons of the methylene group bonded to both sulfur and chlorine would be the most deshielded aliphatic protons due to the electronegativity of the chlorine atom. This signal is predicted to be a singlet appearing further downfield, around δ 4.8-5.0 ppm. The protons of the chloromethyl group in chloromethyl methyl sulfide (CH₃SCH₂Cl) serve as a reference. nih.gov

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet (m) | 5H |

| Benzylic (Ar-CH₂-S) | ~3.7 | Singlet (s) | 2H |

| Chloromethyl (S-CH₂-Cl) | ~4.9 | Singlet (s) | 2H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Four distinct signals are anticipated for benzyl chloromethyl sulfide.

Aromatic Carbons (C₆H₅): The benzene ring will show multiple signals. The carbon to which the benzyl group is attached (ipso-carbon) is expected around δ 137-138 ppm. The ortho-, meta-, and para-carbons will appear in the typical aromatic region of δ 127-129 ppm. In benzyl chloride, these carbons appear at δ 128.7, 128.8, and 129.1 ppm. chemicalbook.com

Benzylic Carbon (Ar-CH₂-S): This carbon is predicted to resonate around δ 38-40 ppm. The corresponding carbon in benzyl methyl sulfide is found at δ 38.6 ppm. chemicalbook.com

Chloromethyl Carbon (S-CH₂-Cl): Due to the strong deshielding effect of the attached chlorine atom, this carbon signal is expected to be significantly downfield, likely in the range of δ 48-52 ppm.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-ipso) | ~137.5 |

| Aromatic (C-ortho, C-meta, C-para) | 127 - 129 |

| Benzylic (Ar-CH₂-S) | ~39 |

| Chloromethyl (S-CH₂-Cl) | ~50 |

Infrared and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display several key absorption bands.

Aromatic C-H Stretching: A series of sharp bands above 3000 cm⁻¹, typically between 3030 and 3100 cm⁻¹, corresponds to the stretching vibrations of the C-H bonds on the benzene ring. nist.govnist.gov

Aliphatic C-H Stretching: The C-H stretching vibrations of the two methylene groups (CH₂) would appear just below 3000 cm⁻¹, usually in the 2920-2960 cm⁻¹ region. chemicalbook.com

Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the benzene ring. nist.govnist.gov

C-S Stretching: The carbon-sulfur bond stretching is a weak absorption and typically appears in the fingerprint region, between 600 and 800 cm⁻¹. researchgate.net

C-Cl Stretching: The carbon-chlorine bond gives rise to a strong absorption in the fingerprint region, generally between 650 and 800 cm⁻¹. This band may overlap with the C-S stretch.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds.

S-S and C-S Bonds: Raman is particularly useful for detecting sulfur-containing linkages. Metal-sulfide bonds, for instance, are typically observed between 200 and 500 cm⁻¹ in Raman spectra. researchgate.netjournalssystem.com The C-S and potentially a C-Cl signal would also be visible in this region.

Aromatic Ring Vibrations: The symmetric "ring-breathing" vibration of the benzene ring, which is often weak in the IR spectrum, gives a strong, sharp peak in the Raman spectrum around 1000 cm⁻¹.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | IR | 3100 - 3030 | Medium-Sharp |

| Aliphatic C-H Stretch | IR | 2960 - 2920 | Medium |

| Aromatic C=C Stretch | IR | 1600, 1580, 1495, 1450 | Variable |

| Aromatic Ring Breathing | Raman | ~1000 | Strong |

| C-Cl Stretch | IR/Raman | 800 - 650 | Strong (IR) |

| C-S Stretch | IR/Raman | 800 - 600 | Weak (IR) |

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. The molecular weight of this compound (C₈H₉ClS) is 172.68 g/mol . smolecule.com

The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 172. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak at m/z 174 with about one-third the intensity of the molecular ion peak would be a definitive feature.

The primary fragmentation pathway for benzyl-containing compounds is the cleavage of the benzylic bond to form the highly stable tropylium (B1234903) cation.

Tropylium Cation (m/z 91): Cleavage of the CH₂-S bond would generate the C₇H₇⁺ ion, which rearranges to the stable tropylium ion. This is typically the base peak (most intense peak) in the mass spectra of benzyl compounds. nist.gov

Loss of Chlorine (m/z 137): Fragmentation involving the loss of a chlorine radical from the molecular ion would result in a fragment at m/z 137 ([M-Cl]⁺).

Chloromethylthio Fragment (m/z 81/83): Cleavage of the benzyl-CH₂ bond would yield the [CH₂ClS]⁺ fragment, which would appear as a pair of peaks at m/z 81 and 83, again reflecting the chlorine isotope pattern.

| m/z Value | Predicted Fragment Ion | Significance |

|---|---|---|

| 172/174 | [C₆H₅CH₂SCH₂Cl]⁺ | Molecular Ion ([M]⁺, [M+2]⁺) |

| 137 | [C₆H₅CH₂SCH₂]⁺ | Loss of Cl |

| 91 | [C₇H₇]⁺ | Tropylium ion (often base peak) |

| 81/83 | [CH₂ClS]⁺ | Chloromethylthio fragment |

X-ray Crystallography for Single-Crystal Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. While obtaining a suitable single crystal of the liquid this compound itself may be challenging, this technique is invaluable for characterizing its solid derivatives.

In research, this compound can be used as a reagent to synthesize more complex, crystalline molecules. smolecule.com The analysis of these derivatives provides unequivocal proof of structure, including bond lengths, bond angles, and stereochemistry. For example, studies on other benzyl derivatives reveal that molecular packing in crystals is often governed by weak interactions such as C-H···π interactions involving either the methylene or aromatic protons. researchgate.net The crystal structure of derivatives like N-benzyl-substituted heterocycles can be stabilized by a network of intermolecular hydrogen bonds. researchgate.net Determining the crystal structure of a product derived from this compound would confirm the reaction pathway and the connectivity of the atoms introduced by the reagent.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For benzyl (B1604629) chloromethyl sulfide (B99878) and its analogues, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311G(d,p), are employed to predict their geometric and electronic properties. nih.govepstem.netnih.gov

Theoretical calculations can determine optimized molecular structures, including bond lengths and angles, which can be compared with experimental data if available. nih.govacs.org For instance, in related sulfur-containing compounds, DFT has been used to confirm non-planar structures and point group symmetries. researchgate.net The stability of a molecule can be inferred from its total energy and vibrational frequency calculations, where the absence of imaginary frequencies indicates a true minimum on the potential energy surface. mdpi.com

Reactivity is explored through various DFT-derived descriptors. These global reactivity descriptors, such as chemical potential (μ), hardness (η), and electrophilicity (ω), provide a quantitative measure of the molecule's propensity to react. mdpi.com For example, a study on dihydrothiouracil-indenopyridopyrimidines calculated these descriptors to identify changes in reactivity in different phases. mdpi.com In a study on a Schiff base containing a nitrogen-sulfur linkage, global reactivity values indicated it was a soft molecule with strong binding ability. nih.gov These parameters are crucial for understanding how benzyl chloromethyl sulfide might behave in different chemical environments.

Table 1: Selected DFT-Calculated Parameters for a Model Thioether (Note: Data is illustrative for a related compound, as specific data for this compound was not available in the searched literature.)

| Parameter | Calculated Value | Significance |

| Total Energy | Varies (e.g., in Hartrees) | Indicates molecular stability |

| Dipole Moment | ~4.8 Debye bhu.ac.in | Measures polarity and intermolecular interactions |

| Rotational Constants | Varies (GHz) epstem.net | Relates to molecular geometry and rotational spectroscopy |

| Vibrational Frequencies | Varies (cm⁻¹) epstem.net | Confirms stable structure and used for IR spectra prediction |

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior of this compound, which dictates its chemical and physical properties.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required for electronic excitation. researchgate.net

For sulfur-containing compounds, the HOMO is often localized on the sulfur atom, indicating its role as a primary site for electrophilic attack, while the LUMO might be distributed across other parts of the molecule. In analogues, the HOMO-LUMO gap has been shown to be a key factor in intramolecular charge transfer. acs.org The introduction of different substituent groups can tune the HOMO and LUMO energy levels, thereby altering the molecule's electronic and photophysical properties. rsc.org

Table 2: Illustrative Frontier Molecular Orbital Data for an Organic Sulfide Analogue (Note: This table presents typical values for related organic molecules as found in computational studies.)

| Orbital | Energy (eV) | Role in Reactivity |

| HOMO | -5.9 to -4.7 acs.org | Electron Donor |

| LUMO | -2.8 to -2.6 acs.org | Electron Acceptor |

| Energy Gap (ΔE) | 2.1 to 3.1 acs.org | Indicator of Stability/Reactivity |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP is typically mapped onto the molecule's electron density surface, using a color-coded scheme. uni-muenchen.de Red and yellow regions indicate negative electrostatic potential, rich in electrons, and are favorable for electrophilic attack. researchgate.net Blue regions represent positive electrostatic potential, which is electron-poor and susceptible to nucleophilic attack. researchgate.net Green areas denote neutral or zero potential regions. researchgate.net

For molecules containing heteroatoms like sulfur and chlorine, MEP maps can clearly identify the electronegative regions around these atoms and the positive potential around hydrogen atoms. nih.govbhu.ac.in In this compound, the MEP map would likely show a negative potential around the sulfur and chlorine atoms, highlighting them as sites for interaction with electrophiles or positively charged species. This visual representation is crucial for understanding hydrogen bonding and other non-covalent interactions. researchgate.net

Mechanistic Computational Studies of Reactions Involving this compound Analogues

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. For analogues of this compound, such as other sulfonyl chlorides or sulfur ylides, DFT studies have been used to map out reaction pathways, identify transition states, and calculate activation energies.

For example, mechanistic studies on the solvolysis of alkanesulfonyl and arenesulfonyl chlorides suggest a mechanism that is predominantly SN2, but with some SN1 character depending on the solvent. beilstein-journals.org Computational models can explore the structures of intermediates and transition states, providing insights that are difficult to obtain experimentally. beilstein-journals.org

In another relevant example, the mechanism of epoxide formation from sulfur ylides and aldehydes was studied in detail using DFT. acs.org These calculations revealed the importance of betaine (B1666868) intermediates and the role of torsional rotation in determining the final product stereochemistry. acs.org Such computational investigations can clarify reaction selectivities and provide a basis for optimizing reaction conditions.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling for Biological Applications

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) are computational modeling techniques used extensively in drug discovery and toxicology to correlate the chemical structure of compounds with their biological activity. mdpi.comnih.gov QSAR models are mathematical equations that relate numerical representations of molecular features (descriptors) to a biological response. researchgate.net

For this compound and its derivatives, QSAR and SAR studies could be employed to predict their potential biological activities, such as antimicrobial or anticancer properties, based on their structural features. These models are built using a dataset of compounds with known activities. nih.gov Molecular descriptors can be 0D (e.g., molecular weight), 1D (e.g., atom counts), 2D (e.g., connectivity indices), or 3D (e.g., spatial conformations). researchgate.net

A successful QSAR model can be used to predict the activity of new, untested compounds, thereby guiding the synthesis of more potent analogues and reducing the need for extensive experimental screening. researchgate.net For example, a QSAR study on thiazolidine-4-one derivatives identified key molecular descriptors that positively or negatively correlated with antitubercular activity, providing insights for designing better drug candidates. nih.gov

Theoretical Studies on Non-Linear Optical Properties

Non-linear optical (NLO) materials are crucial for applications in modern technologies like telecommunications and optical data processing. diva-portal.org Theoretical calculations, particularly DFT, are used to predict the NLO properties of molecules. The key parameters are the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). researchgate.net

Organic molecules, especially those with donor-π-acceptor frameworks, can exhibit significant NLO responses. acs.org The sulfur atom in this compound, with its lone pairs of electrons, can act as a donor, and the benzyl group can be part of a π-conjugated system. Theoretical studies on sulfur-rich compounds have shown that they can be tailored for NLO applications. illinois.edu

Calculations of hyperpolarizability can predict whether a molecule will be a good NLO material. researchgate.net There is often an inverse relationship between the HOMO-LUMO energy gap and the first hyperpolarizability (β); smaller energy gaps tend to lead to larger β values, indicating a stronger NLO response. researchgate.net Computational screening allows for the rational design of new chromophores with enhanced NLO properties by modifying their molecular structure. acs.org

Applications in Advanced Organic Synthesis and Polymer Chemistry

Role as Alkylating and Chloromethylating Reagents in Complex Synthesis

The primary reactivity of benzyl (B1604629) chloromethyl sulfide (B99878) stems from its chloromethyl group. This moiety functions as a potent electrophile, making the compound an effective alkylating agent for a variety of nucleophiles. The chlorine atom is a good leaving group, and its departure is facilitated by the adjacent sulfur atom, which can stabilize the incipient carbocation through resonance. This reactivity is analogous to that of benzyl chloromethyl ether, which is also recognized as a powerful alkylating agent. orgsyn.org

The process of chloromethylation, the introduction of a -CH₂Cl group onto an aromatic or heteroaromatic ring, is a reaction of significant industrial and synthetic importance. thieme-connect.de While benzyl chloromethyl sulfide is more commonly used to donate its benzylthiomethyl group, the fundamental reactivity of the chloromethyl group is a cornerstone of its utility. This group can be converted into various other functional groups, including hydroxymethyl, cyanomethyl, and formyl groups, rendering chloromethylated compounds valuable intermediates in multi-step syntheses. thieme-connect.de In complex synthesis, this compound allows for the strategic introduction of the benzylthiomethyl (-CH₂SBn) fragment onto substrates such as alcohols, phenols, and thiols.

Employment in the Synthesis of Diverse Heterocyclic and Carbocyclic Systems

The alkylating capability of this compound and related structures is harnessed in the construction of complex cyclic molecules. Benzylic chlorides are key intermediates for building intricate molecular architectures; for instance, bis(chloromethyl) derivatives are known to react with various linkers to form complex bicyclic and polycyclic systems. thieme-connect.de

While direct examples using this compound are specialized, the utility of related sulfur-containing building blocks in cyclization is well-documented. For example, chloromethyl-substituted sulfoxides have been employed in the synthesis of unusually strained spiro ring systems. nih.gov In these reactions, the sulfoxide (B87167) participates in the formation of an epoxide, which then undergoes further transformation. nih.gov This highlights the potential of the sulfur atom, in various oxidation states, to facilitate the formation of complex carbocyclic and heterocyclic frameworks. The strategic use of reagents like this compound can provide access to sulfur-containing heterocycles, which are a prominent class of compounds in medicinal chemistry. nih.gov

Application in Protecting Group Chemistry (e.g., Benzyloxymethyl (BOM) Group)

In protecting group chemistry, a functional group is temporarily masked to prevent it from reacting while other parts of a molecule are modified. The benzyloxymethyl (BOM) group is a widely used protecting group, particularly for alcohols and the ureido nitrogen of uridine (B1682114) in the synthesis of complex natural products. nih.govresearchgate.net However, it is crucial to note that the BOM group is introduced using benzyl chloromethyl ether , not the sulfide analog. nih.govthieme.de

This compound is used to introduce the analogous benzylthiomethyl (BTM) protecting group. The BTM group serves a similar purpose to the BOM group, primarily for the protection of alcohols and thiols. The choice between a BOM and BTM group often depends on the specific reaction conditions required for deprotection later in the synthetic sequence.

| Feature | Benzyloxymethyl (BOM) Group | Benzylthiomethyl (BTM) Group |

| Reagent | Benzyl chloromethyl ether | This compound |

| Group Introduced | -CH₂OCH₂Ph | -CH₂SCH₂Ph |

| Typical Application | Protection of alcohols, amides (e.g., uridine) nih.govresearchgate.net | Protection of alcohols, thiols |

| Deprotection | Catalytic hydrogenation (e.g., H₂, Pd/C), strong Lewis acids nih.gov | Often requires specific conditions targeting the thioether, such as oxidation followed by elimination or reactions with heavy metal salts. |

The deprotection of the BOM group can sometimes lead to side reactions, such as the over-reduction of other functionalities under standard hydrogenation conditions. researchgate.net This makes alternative groups like BTM valuable tools for chemists, offering a different set of conditions for removal and expanding the strategic options available during a complex synthesis.

**7.4. Contribution to Novel Polymerization Reactions

In the field of polymer chemistry, this compound and its derivatives are key components in an innovative, organocatalytic polymerization method.

Benzylic Chloromethyl-Coupling Polymerization (BCCP) is a modern polymerization method that avoids the use of transition metals, offering advantages in terms of environmental impact, cost, and reduced metal contamination in the final polymer. d-nb.infonih.gov This technique utilizes sulfenate anions, generated from stable sulfoxide pre-catalysts, to promote the polymerization. d-nb.infonih.gov

The mechanism involves the sulfenate anion catalyst promoting an "umpolung" (polarity-inverted) polycondensation. d-nb.infoupenn.edu The process proceeds through step-growth cycles involving sulfoxide intermediates. upenn.edu A key feature of BCCP is that it links monomer units through the formation of new carbon-carbon double bonds, a rare capability for organocatalysts in polymerization. d-nb.infonih.gov Monomers suitable for this reaction are typically molecules bearing two benzylic chloromethyl groups. d-nb.info

The power of the BCCP method has been demonstrated in the synthesis of Poly(m-phenylene vinylene) (PmPV). d-nb.info PmPV is a challenging polymer to synthesize using traditional precursor routes because its meta-linkages prevent the formation of the necessary quinodimethane intermediates. researchgate.net BCCP provides a direct and efficient route to this material. d-nb.info

Using a monomer such as 1,3-bis(chloromethyl)benzene, the BCCP method yields PmPV with high molecular weights (Mₙ up to 17,400 Da) and very high trans-selectivity of the vinylene linkages. d-nb.info Furthermore, the versatility of BCCP has been shown in the synthesis of various alternating copolymers, such as poly[(1,3-phenylene vinylene)-alt-arene]s, demonstrating its broad applicability. d-nb.info The selenenate anion (RSeO⁻), a selenium analogue of the sulfenate catalyst, has also been shown to be effective, producing poly(p-phenylene vinylene) (PPV) type polymers with high yields and controlled molecular weights. upenn.edu

| Polymer Type | Monomer Example | Polymerization Method | Key Features |

| Poly(m-phenylene vinylene) (PmPV) | 1,3-bis(chloromethyl)benzene | BCCP (Sulfenate anion catalysis) | High Mₙ (up to 17,400 Da), high trans-selectivity; circumvents limitations of traditional routes. d-nb.info |

| Poly(p-phenylene vinylene) (PPV) | bis-chloromethyl arene | BCCP (Selenenate anion catalysis) | High yields, Mₙ up to 13,000 Da, low polydispersity index (1.15). upenn.edu |

| Alternating Copolymers | e.g., a bis(chloromethyl) monomer + another aromatic unit | BCCP | Synthesis of poly[(1,3-phenylene vinylene)-alt-arene]s and other defined copolymer structures. d-nb.info |

Precursor to Pharmaceutically Relevant Scaffolds and Agrochemical Intermediates

The structural motifs found in this compound are relevant to the synthesis of bioactive compounds. The chloromethyl group is a versatile handle that allows for the coupling of the benzyl portion of the molecule to a variety of scaffolds. thieme-connect.de While specific blockbuster drugs derived directly from this compound are not prominent, the use of substituted benzylic chlorides as key intermediates is a common strategy in medicinal chemistry.

For example, in the synthesis of a potent S1P1 receptor modulator, a complex intermediate named 4-(chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene (B6594265) is used. google.com This molecule, a substituted benzylic chloride, is alkylated with another part of the target molecule to form the final carbon skeleton. google.com This illustrates the critical role of benzylic chloride intermediates in constructing complex, pharmaceutically active agents. google.com

Furthermore, sulfur-containing compounds and heterocyclic systems are of immense interest in both the pharmaceutical and agrochemical industries, often serving as the core of drug candidates and herbicides. amazonaws.comnottingham.ac.uk The ability of this compound to introduce a benzylthio- moiety makes it a potentially valuable building block for generating libraries of compounds for biological screening.

Biological and Medicinal Chemistry Research Applications

Investigation of Antimicrobial Activities of Benzyl (B1604629) Sulfide (B99878) Derivatives

The search for novel antimicrobial agents to combat drug-resistant pathogens is a critical area of research. Benzyl sulfide derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal properties.

Studies on benzyl phenyl sulfide derivatives have shown that specific structural features are crucial for their antimicrobial efficacy. For instance, research involving twelve derivatives of benzyl phenyl sulfide revealed that while many showed no effect, compounds containing a 4-nitrobenzyl group exhibited notable antimicrobial activity against a range of microbial strains. nih.gov The compound 4-nitrobenzyl 4-chlorophenyl sulfide, in particular, demonstrated the most potent and broad-spectrum inhibitory effects among those tested. nih.gov This suggests that the presence of electron-withdrawing groups on the benzyl and phenyl rings enhances the antimicrobial action.

Further investigations into benzyl phenyl sulfide derivatives have targeted multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Three series of these derivatives were synthesized and evaluated, with two series showing potent activity against S. aureus and eleven different MRSA strains, with minimum inhibitory concentrations (MICs) ranging from 2-64 μg/mL. nih.govscispace.com The mechanism of action for these compounds was found to involve the disruption and destruction of the bacterial cell membrane. nih.gov

Other research has incorporated the benzyl sulfide moiety into heterocyclic structures like 1,2,4-triazoles. A series of 4H-1,2,4-triazole-5-(4-Bromophenoxymethyl)-3-(4-substituted Benzyl) sulfide derivatives were synthesized and tested against Gram-positive (Staphylococcus aureus, Bacillus cereus) and Gram-negative (E. coli, Pseudomonas aeruginosa) bacteria. researchgate.netdergipark.org.tr While all the synthesized compounds displayed some level of antibacterial activity, none surpassed the efficacy of the standard drug, Cefuroxime. dergipark.org.tr Similarly, new 2-(benzylthio)pyrimidines have been synthesized and shown to possess good antibacterial activity, with the presence of nitro and methyl groups on the benzyl ring enhancing activity against S. aureus. scirp.org

The development of analogues of the natural DNA gyrase inhibitor cyclothialidine (B1669526) has also highlighted the importance of the benzyl sulfide structure. nih.gov This research revealed that the minimal structural requirement for enzyme inhibitory properties could be reduced to a simple, hydroxylated benzyl sulfide, which formed the basis for developing new inhibitors with in vitro activity against Gram-positive bacteria. nih.gov

Table 1: Antimicrobial Activity of Selected Benzyl Sulfide Derivatives

| Compound/Derivative Class | Target Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 4-Nitrobenzyl 4-chlorophenyl sulfide | Various microbial strains | Exhibited the strongest and widest ranging inhibitory effects among twelve derivatives tested. | nih.gov |

| Benzyl phenyl sulfide derivatives (Series 5 & 12) | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent activity with MIC values of 2-64 μg/mL; mechanism involves bacterial cell membrane destruction. | nih.govscispace.com |

| 4H-1,2,4-triazole-3-(4-substituted-Benzyl) sulfide derivatives | S. aureus, B. cereus, E. coli, P. aeruginosa | All compounds showed antibacterial activity, but less than the standard, Cefuroxime. | researchgate.netdergipark.org.tr |

| 2-(Benzylthio)pyrimidines | S. aureus, E. coli | Good antibacterial activity; specific substitutions on the benzyl ring enhanced activity against certain strains. | scirp.org |

| Hydroxylated benzyl sulfide (Cyclothialidine analogues) | Gram-positive bacteria | Identified as a minimal structural requirement for DNA gyrase inhibition. | nih.gov |

Research into Insecticidal and Antifeedant Properties of Related Compounds

Organosulfur compounds, structurally related to benzyl chloromethyl sulfide, have been investigated for their potential as biopesticides. These compounds, often derived from plants like garlic and onion, are known for their insect-repelling and antifeedant characteristics.

Garlic peels, for example, contain bioactive sulfur compounds like allicin (B1665233) and allyl methyl sulfide, which contribute to their insecticidal properties. researchgate.net These substances can deter insects like the red flour beetle (Tribolium castaneum) from feeding. Similarly, onions are rich in organosulfur compounds that have demonstrated antifeedant effects. researchgate.net The use of extracts from these plants is being explored as an environmentally friendly alternative to synthetic pesticides for managing stored product insects. researchgate.net

Research on various species of the Allium genus has confirmed the insecticidal and antifeedant properties of their secondary metabolites, which include a variety of organosulfur compounds. ues.rs.ba Ethanolic extracts from Allium rotundum have shown moderate insecticidal activity against the larvae of the Colorado potato beetle (Leptinotarsa decemlineata) and various lepidopteran larvae. ues.rs.ba

Synthetic approaches have also yielded promising results. Novel meta-diamide compounds incorporating a sulfide derivative have been synthesized and tested for insecticidal activity. nih.gov These compounds showed high lethality rates against pests like the diamondback moth (Plutella xylostella) and the cowpea aphid (Aphis craccivora), with some derivatives demonstrating potent activity even at very low concentrations. nih.gov Furthermore, the introduction of an arylthioether group to matrine, a natural alkaloid, has been shown to dramatically increase its antifeedant activity, with one derivative being 119-fold more active than the parent compound. acs.org Marine organisms, such as annelid worms, also produce organosulfur compounds that exhibit good insecticidal activity. bohrium.com

Studies on Enzyme Inhibition by Benzyl Sulfide Analogues

The ability of sulfur-containing compounds to interact with metallic and active site residues in enzymes makes them attractive candidates for the development of specific inhibitors. Research has focused on several classes of enzymes, including metalloproteases and alkaline phosphatases.

Endothelin-converting enzyme-1 (ECE-1) is a metalloprotease that plays a key role in the production of the potent vasoconstrictor endothelin-1. Inhibition of ECE-1 is a therapeutic strategy for various cardiovascular diseases and certain cancers. nih.gov

Researchers have synthesized and characterized non-peptidic, thiol-containing compounds as potent ECE-1 inhibitors, with some exhibiting activity in the low nanomolar range. nih.gov These inhibitors were shown to block the proliferation of human glioblastoma cells, suggesting a potential application as anticancer agents. nih.gov The inhibitory mechanism of such compounds is often attributed to their ability to chelate the zinc ion within the enzyme's active site. jst.go.jp Studies on various metal chelators have confirmed that their ECE inhibitory activity is mainly due to this chelating property. jst.go.jp The development of potent and selective ECE-1 inhibitors with sustained duration of action continues to be an active area of research, with sulfur-containing structures playing a key role. acs.org

Alkaline phosphatases (APs) are a group of enzymes involved in the dephosphorylation of various molecules and are implicated in several diseases, including bone disorders and cancer. acs.orgnih.gov The development of AP inhibitors is therefore of significant therapeutic interest.

Various heterocyclic compounds have been investigated as AP inhibitors. For instance, a series of dihydropyrimidinone derivatives were synthesized and evaluated for their ability to inhibit calf alkaline phosphatase. acs.orgnih.gov The results indicated that compounds with substituted benzyl amines were more active than those with substituted aromatic amines, and one compound (4d) showed significant inhibition with an IC₅₀ value of 1.27 μM, which was more potent than the standard inhibitor KH₂PO₄. acs.orgnih.gov

In another study, a series of pyrazolo-oxothiazolidine derivatives were synthesized and found to be extremely potent inhibitors of calf intestinal alkaline phosphatase (CIAP). nih.gov All of the tested compounds showed stronger inhibition than the standard, with one derivative (7g) exhibiting an IC₅₀ value of 0.045 μM, making it 116-fold more active than the reference compound. Kinetic studies revealed that this compound acts as a non-competitive inhibitor. nih.gov These findings underscore the potential of developing novel, highly effective AP inhibitors from sulfur-containing heterocyclic scaffolds.

Table 2: Enzyme Inhibition by Selected Sulfur-Containing Compounds

| Compound Class | Target Enzyme | Key Findings | Reference(s) |

|---|---|---|---|

| Non-peptidic thiol-containing compounds | Endothelin-Converting Enzyme-1 (ECE-1) | Act as low nanomolar inhibitors; block glioblastoma cell proliferation. | nih.gov |

| Dihydropyrimidinone derivatives | Calf Alkaline Phosphatase (AP) | Substituted benzyl amines showed higher activity; compound 4d had an IC₅₀ of 1.27 μM. | acs.orgnih.gov |

| Pyrazolo-oxothiazolidine derivatives | Calf Intestinal Alkaline Phosphatase (CIAP) | All compounds were potent inhibitors; compound 7g had an IC₅₀ of 0.045 μM (non-competitive). | nih.gov |

Exploration of Antitumor and Anticancer Potential of Sulfur-Containing Compounds

A significant body of research has been dedicated to evaluating the anticancer properties of organosulfur compounds. These compounds, including derivatives of benzyl sulfide, exert their effects through various mechanisms, such as inducing apoptosis, arresting the cell cycle, and inhibiting cancer-related enzymes. nih.govbhu.ac.inresearchgate.net

Garlic-derived organosulfur compounds like diallyl disulfide (DADS) and diallyl trisulfide (DATS) have been extensively studied for their anticancer potential. nih.govresearchgate.net They have been shown to encourage cell death, prevent cancer formation, and slow the growth of cancerous cells in various cancer models, including breast cancer. nih.govnih.gov Synthetic analogues have also been developed to improve upon these natural scaffolds. For example, 4-substituted benzyl analogs of DADS have been synthesized, with a disulfide containing a 4-cyano group showing the highest activity among the disulfide series in human breast cancer cell lines. researchgate.net

Benzyl naphthyl sulfoxides and sulfones derived from the multi-kinase inhibitor Rigosertib have been designed as potential antitumor agents. nih.gov Testing against several human cancer cell lines, including HeLa and MCF-7, revealed that some sulfone and sulfoxide (B87167) derivatives possessed potent antineoplastic activity at nanomolar concentrations with relatively low toxicity to normal cells. nih.gov One promising compound, a sulfone derivative (15b), was found to significantly inhibit tumor cell migration and induce apoptosis. nih.gov

Other sulfur-containing compounds have also shown promise. Bis(4-hydroxybenzyl)sulfide, isolated from a plant root extract, was identified as a potent inhibitor of histone deacetylase (HDAC), an enzyme class implicated in carcinogenesis. mdpi.com This compound exhibited growth inhibitory activity against several human tumor cell lines, with particular sensitivity noted in the MDA-MB-231 breast cancer cell line. mdpi.com Furthermore, benzimidazole-based sulfide and sulfoxide derivatives have been synthesized and tested against liver, breast, and lung cancer cell lines, showing significant growth inhibitory effects. semanticscholar.org

The anticancer mechanisms of these sulfur compounds are diverse. They can affect cell signaling pathways, induce cell cycle arrest, and promote apoptosis. nih.govresearchgate.net Some organosulfur compounds act as chemotherapeutic agents by preventing the action of carcinogens and inciting the activity of detoxification enzymes. bhu.ac.in

Mechanistic Insights into Biological Interactions (e.g., alkylating agent interactions with biomolecules)

This compound, by its chemical nature, is a potential alkylating agent. Alkylating agents are highly reactive chemicals that can form strong covalent bonds with electron-rich (nucleophilic) centers in biological macromolecules, most notably DNA. oncohemakey.com This interaction with DNA is the fundamental basis for the cytotoxic effects of many anticancer drugs. oncohemakey.comresearchgate.net

The reactivity of sulfur-containing alkylating agents, such as sulfur mustard (bis(2-chloroethyl) sulfide), provides a model for understanding how compounds like this compound might interact with biological systems. Sulfur mustard's toxicity is dependent on the spontaneous formation of a reactive cyclic sulfonium (B1226848) ion. uni-muenchen.de This electrophilic intermediate can then react with nucleophilic sites on biomolecules. The N7 position of the guanine (B1146940) base in DNA is a primary target for such alkylation. oncohemakey.comuni-muenchen.de This covalent modification of DNA can lead to the formation of DNA adducts and crosslinks (either interstrand or intrastrand), which disrupt DNA replication and transcription, ultimately triggering cell death (apoptosis). oncohemakey.com

Q & A

Q. What are the established synthetic routes for preparing benzyl chloromethyl sulfide (CAS 7205-91-6), and what are the key reaction conditions?

this compound (synonym: chloromethyl phenyl sulfide) is typically synthesized via nucleophilic substitution reactions. A common method involves reacting sodium sulfide with benzyl chloride derivatives under controlled conditions. For example, thiophenol (PhSH) can react with chloromethylating agents (e.g., chloromethyl ethers) in anhydrous solvents like dichloromethane, with careful temperature control (0–5°C) to minimize side reactions . Key parameters include stoichiometric ratios, solvent polarity, and exclusion of moisture to prevent hydrolysis. The product is purified via vacuum distillation or column chromatography, with characterization by NMR and mass spectrometry .

Q. How can spectroscopic techniques (NMR, IR) be utilized to characterize this compound?

- ¹H NMR : The methylene protons adjacent to sulfur (S-CH₂-Cl) appear as a singlet at δ ~4.2–4.5 ppm due to deshielding by the electronegative sulfur and chlorine atoms. Aromatic protons from the benzene ring resonate at δ 7.2–7.5 ppm as a multiplet .

- ¹³C NMR : The S-CH₂-Cl carbon appears at δ ~35–40 ppm, while the aromatic carbons are in the δ 125–135 ppm range.